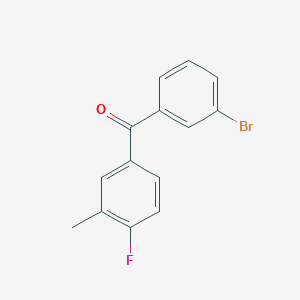

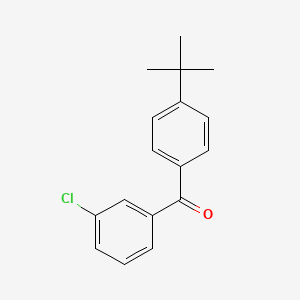

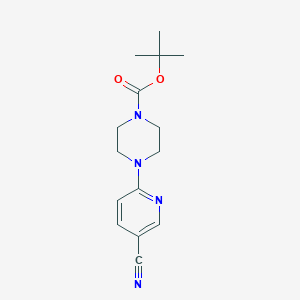

叔丁基 4-(5-氰基吡啶-2-基)哌嗪-1-甲酸酯

描述

It belongs to the class of piperazine derivatives and serves as a valuable building block in organic synthesis. Piperazine derivatives exhibit diverse biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties . The conformational flexibility of the piperazine ring and its polar nitrogen atoms contribute to these varied interactions with macromolecules.

Synthesis Analysis

Both compounds were characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic techniques. Single crystal X-ray diffraction analysis confirmed the structures of both compounds. Compound 1 adopts a linear shape with the ethyl acetate moiety in a fully extended conformation, while compound 2 exhibits an L-shaped structure with twisting at the C10 atom .

Molecular Structure Analysis

The crystal structure of compound 1 features a two-dimensional zig-zag architecture with C–H…O intermolecular interactions. In contrast, compound 2 displays strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional arrangement .

科学研究应用

合成技术

- 叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-甲酸酯通过涉及氨基甲酰亚胺和 3-氟苯甲酸的缩合反应合成,展示了合成哌嗪衍生物的方法学多样性 (Sanjeevarayappa et al., 2015)。

- 使用改进的 Bruylants 方法制备了空间拥挤的哌嗪衍生物,叔丁基 4-[4-(4-氟苯基)-2-甲基丁-3-炔-2-基]哌嗪-1-甲酸酯,突出了哌嗪化学中的结构和合成复杂性 (Gumireddy et al., 2021)。

结构分析

- X 射线衍射研究为这些化合物的分子和晶体结构提供了深刻的见解,为理解它们的化学性质和在各个科学领域的潜在应用提供了必要的数据 (Sanjeevarayappa et al., 2015)。

- 例如,叔丁基 4-(2-叔丁氧基-2-氧代乙基)-哌嗪-1-甲酸酯的晶体结构经过细致的详细说明,表明当前结构分析技术的精确性 (Mamat et al., 2012)。

药理学核心

- 哌嗪衍生物的结构独特性,例如在 N-叔丁基哌嗪亚结构上存在第二个氮原子,提供了一个药理学上有用的核心,表明在药物设计和发现中的潜在应用 (Gumireddy et al., 2021)。

防腐应用

- 叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-甲酸酯表现出显着的防腐活性,突出了其在保护材料免受腐蚀方面的潜力,从而拓宽了这些化合物的应用范围 (Praveen et al., 2021)。

抗肿瘤活性

- N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺,一种在结构上与叔丁基 4-(5-氰基吡啶-2-基)哌嗪-1-甲酸酯相关的系列化合物,在体外显示出有效的抗肿瘤活性,表明哌嗪衍生物在开发新的抗癌药物中的潜力 (Wu et al., 2017)。

属性

IUPAC Name |

tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKYCLGXUNOINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168226 | |

| Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate | |

CAS RN |

683274-61-5 | |

| Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。